Scandium(3+);tribromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

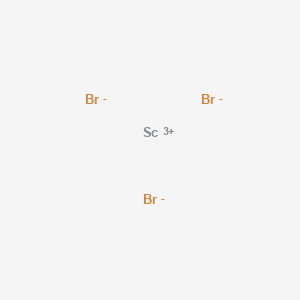

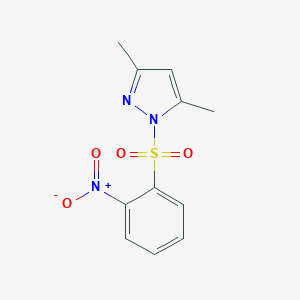

Scandium(3+);tribromide, also known as Scandium tribromide or Tribromoscandium , is a trihalide, hygroscopic, water-soluble chemical compound of scandium and bromine . It appears as an anhydrous powder .

Synthesis Analysis

Scandium(3+);tribromide can be produced through the burning of scandium in bromine gas . It can also be prepared by reacting excess hydrobromic acid with scandium oxide . The anhydrous form can be produced by the reaction of bromine, scandium oxide, and graphite in nitrogen gas . Another method involves a heating reaction between ammonium bromide and scandium oxide or scandium bromide hexahydrate .Molecular Structure Analysis

The molecular formula of Scandium(3+);tribromide is Br3Sc . Its molar mass is 284.67 g/mol .Chemical Reactions Analysis

Scandium(3+);tribromide is produced through the burning of scandium in bromine gas . It can also be prepared by reacting excess hydrobromic acid with scandium oxide . The anhydrous form can be produced by the reaction of bromine, scandium oxide, and graphite in nitrogen gas . Another method involves a heating reaction between ammonium bromide and scandium oxide or scandium bromide hexahydrate .Physical And Chemical Properties Analysis

Scandium(3+);tribromide has a molar mass of 284.67 g/mol . It appears as an anhydrous powder . It has a density of 3.914 g/cm³ . It is soluble in water and ethanol . Its melting point is 904 °C .Scientific Research Applications

Catalysis in Organic Synthesis

Scandium(III) bromide is renowned for its role as a catalyst in organic synthesis. Its ability to activate various substrates due to its Lewis acid character is particularly valuable. This property facilitates the generation of carbocations, which are crucial intermediates in many organic reactions. For instance, ScBr₃ can be used in Friedel-Crafts alkylation and acylation reactions, where it often leads to improved selectivity and higher yields compared to traditional catalysts .

Solid State Synthesis of Unusual Clusters

In the field of solid-state chemistry, ScBr₃ is utilized to synthesize unique clusters like Sc₁₉Br₂₈Z₄ (where Z can be Mn, Fe, Os, or Ru). These clusters are studied for their intriguing structures and magnetic properties. The ability of ScBr₃ to facilitate the formation of such clusters makes it a subject of interest for researchers exploring new materials with potential technological applications .

Enhancing Thermal Stability of Compounds

Scandium(III) bromide exhibits high thermal stability, which is a desirable property for compounds used in high-temperature chemical processes. This stability allows ScBr₃ to be used in reactions that require sustained heat without degradation, thereby broadening its application spectrum in various chemical processes .

Solubility and Reaction Media Adaptability

The solubility profile of ScBr₃ in various organic solvents is noteworthy. Its ability to dissolve in different reaction media without precipitating makes it an adaptable catalyst for reactions with varying polarities and requirements. This characteristic is particularly beneficial in processes where the reaction medium can significantly influence the outcome .

Preparation of Anhydrous Forms

Scandium(III) bromide can be prepared in an anhydrous form, which is essential for certain chemical reactions that are sensitive to moisture. The anhydrous form of ScBr₃ can be obtained through specific synthesis routes, such as the reaction of bromine, scandium oxide, and graphite in nitrogen gas .

Research on Magnetic Properties

The magnetic properties of scandium-based compounds are a field of active research. ScBr₃ is used to create compounds that exhibit interesting magnetic behaviors, which could have implications for future technologies in data storage and magnetic sensors .

Mechanism of Action

Target of Action

Scandium(3+);tribromide, also known as Scandium bromide or ScBr3, is a trihalide, hygroscopic, water-soluble chemical compound of scandium and bromine These clusters are of interest for their structure and magnetic properties .

Mode of Action

It’s known that scandium(3+);tribromide is produced through the burning of scandium in bromine gas . The reaction is as follows:

2 Sc (s) + 3 Br2 (g) → 2 ScBr3 (s) This suggests that Scandium(3+);tribromide interacts with its targets through chemical reactions, leading to the formation of new compounds.

Biochemical Pathways

It’s known that scandium(3+);tribromide is used for solid-state synthesis of unusual clusters . These clusters may affect various biochemical pathways depending on their structure and magnetic properties.

Pharmacokinetics

It’s known that scandium(3+);tribromide is a water-soluble compound , which suggests that it may have good bioavailability.

Result of Action

It’s known that scandium(3+);tribromide is used for solid-state synthesis of unusual clusters . These clusters may have various molecular and cellular effects depending on their structure and magnetic properties.

Action Environment

The action of Scandium(3+);tribromide can be influenced by various environmental factors. For example, the synthesis of Scandium(3+);tribromide involves the burning of scandium in bromine gas , suggesting that the presence of bromine gas is a crucial environmental factor for its action. Furthermore, as a water-soluble compound , the presence of water may also influence the action of Scandium(3+);tribromide.

Safety and Hazards

Future Directions

properties

IUPAC Name |

scandium(3+);tribromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Sc/h3*1H;/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPHYFNIXVIIJR-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Sc+3].[Br-].[Br-].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3Sc |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scandium(3+);tribromide | |

CAS RN |

13465-59-3 |

Source

|

| Record name | Scandium bromide (ScBr3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13465-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (4R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B81310.png)

![Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B81325.png)